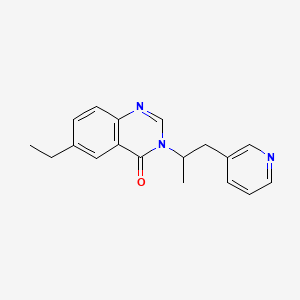![molecular formula C19H24N4O2 B6088493 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a critical role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. Therefore, EGFR has emerged as an attractive target for cancer therapy, and BIBX1382 is a promising candidate for developing new cancer treatments.
Wirkmechanismus
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide selectively binds to the ATP-binding site of EGFR tyrosine kinase and inhibits its activity. This prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. These pathways are involved in cell proliferation, differentiation, and survival. Therefore, the inhibition of EGFR activity by this compound leads to the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a potent inhibitory effect on EGFR tyrosine kinase activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide is a potent and selective inhibitor of EGFR tyrosine kinase, which makes it an attractive candidate for cancer therapy. However, there are some limitations to using this compound in lab experiments. Firstly, this compound has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Secondly, this compound has poor solubility in water, which makes it difficult to administer in vivo. Finally, this compound may have off-target effects on other kinases, which could lead to unwanted side effects.
List of future directions:
1. Develop new formulations of this compound that improve its solubility and stability in vivo.
2. Investigate the efficacy of this compound in combination with other targeted therapies for cancer.
3. Develop new EGFR inhibitors that have improved selectivity and potency compared to this compound.
4. Investigate the role of EGFR mutations in cancer resistance to this compound.
5. Investigate the effect of this compound on the tumor microenvironment and immune response.
6. Develop new imaging techniques to monitor the pharmacokinetics and pharmacodynamics of this compound in vivo.
7. Investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases.
8. Investigate the role of EGFR signaling in cancer stem cells and the potential of this compound to target these cells.
9. Investigate the effect of this compound on the development and progression of metastatic cancer.
10. Investigate the potential of this compound as a prophylactic agent for cancer prevention in high-risk individuals.
Synthesemethoden
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-aminobenzoxazole with butyl isocyanate to form 2-butyl-1,3-benzoxazole-5-carboxamide. The second step involves the reaction of 2-butyl-1,3-benzoxazole-5-carboxamide with 2-methyl-1H-imidazole-1-propylamine to form this compound. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. This compound selectively targets EGFR tyrosine kinase and blocks the downstream signaling pathways that promote cell proliferation and survival. Therefore, this compound has the potential to be used as a targeted therapy for cancer patients with EGFR overexpression or mutation.
Eigenschaften
IUPAC Name |
2-butyl-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-4-6-18-22-16-13-15(7-8-17(16)25-18)19(24)21-9-5-11-23-12-10-20-14(23)2/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWRCUPCPGRQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

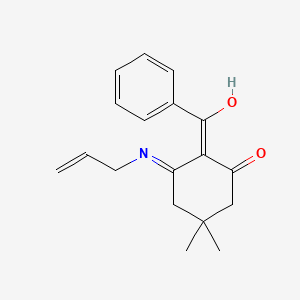
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6088432.png)
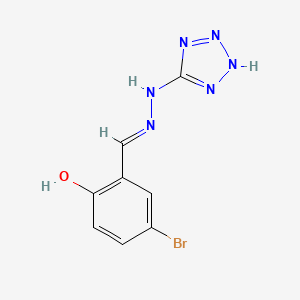
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
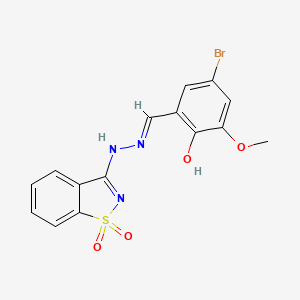
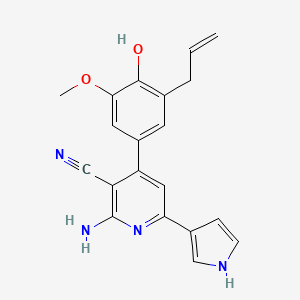
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
